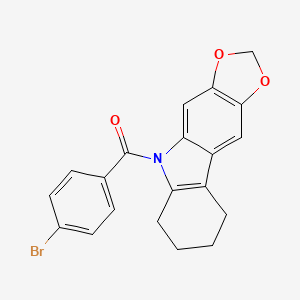

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)-

Description

This compound is a polycyclic heterocycle featuring a carbazole core fused with a 1,3-dioxolo ring at positions [4,5-b]. The tetrahydro modification at positions 6,7,8,9 indicates partial hydrogenation of the carbazole scaffold, enhancing conformational flexibility. The p-bromobenzoyl substituent at position 5 introduces steric bulk and electronic effects due to the electron-withdrawing bromine atom.

Properties

CAS No. |

50332-23-5 |

|---|---|

Molecular Formula |

C20H16BrNO3 |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

(4-bromophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |

InChI |

InChI=1S/C20H16BrNO3/c21-13-7-5-12(6-8-13)20(23)22-16-4-2-1-3-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h5-10H,1-4,11H2 |

InChI Key |

KCLDYKYYSDEVEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=C(C=C5)Br)OCO4 |

Origin of Product |

United States |

Biological Activity

The compound 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-BROMOBENZOYL)- is a member of the carbazole family, which is known for its diverse biological activities. Carbazoles and their derivatives have been extensively studied due to their potential therapeutic applications in various fields including oncology and antimicrobial treatments.

Chemical Structure

The molecular structure of this compound features a dioxolo ring fused to a carbazole moiety with a p-bromobenzoyl substituent. This unique arrangement is significant for its biological interactions.

Antitumor Activity

Research has demonstrated that carbazole derivatives exhibit notable antitumor properties. A study on pyrano[2,3-c]carbazoles indicated that these compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Specifically, compounds similar to the one showed significant growth inhibition in lymphoid leukemia cell lines (MOLT-4), with percentages of growth inhibition ranging from 34% to 46% at a concentration of 30 µM .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| 5a | MOLT-4 | 40 | 30 |

| 5f | MOLT-4 | 46 | 30 |

| 5l | MOLT-4 | 34 | 30 |

The primary mechanism through which carbazole derivatives exert their biological effects appears to involve interaction with cellular targets such as tubulin and various signaling pathways. Molecular docking studies have indicated that these compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Case Studies

Several case studies highlight the biological activities of carbazole derivatives:

- Antitumor Study on A549 Cell Lines : A series of N-substituted carbazoles were synthesized and tested against A549 lung carcinoma cells. Compounds demonstrated IC50 values indicating strong cytotoxic effects .

- Neuroprotective Effects : Some studies have suggested neuroprotective properties for certain carbazole derivatives, indicating potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoyl Derivatives

5-(3-Fluorobenzoyl)-6,7,8,9-Tetrahydro-5H-1,3-Dioxolo[4,5-b]carbazole

- Structural Differences : The fluorine atom at the meta position of the benzoyl group reduces steric hindrance compared to the para-bromo substituent. Fluorine’s electronegativity enhances metabolic stability but may alter receptor binding affinity.

- Industrial Availability : This analog is produced industrially with 99% purity and marketed in 25 kg batches, suggesting scalability and commercial relevance .

3-[4-(4-Chlorobenzoylamino)-1,3-Dimethylpyrazol-5-yl]-2-Methylindole (11b)

- Structural Contrasts : Replaces the dioxolo-carbazole core with a pyrazole-indole hybrid. The chlorine atom on the benzoyl group provides moderate electron withdrawal, akin to bromine but with smaller atomic radius.

- Physical Properties : Melting point (281–282°C decomp) and mass spectral data (m/z 378 [M⁺]) highlight stability under thermal stress .

Core Scaffold Modifications

5H-1,3-Dioxolo[4,5-f]indole-7-Carboxaldehyde

- Key Differences : Replaces the carbazole system with an indole-dioxolo framework. The aldehyde group at position 7 introduces reactivity for further functionalization (e.g., Schiff base formation).

- Molecular Weight : 189.17 g/mol (vs. ~420–450 g/mol for the target compound), indicating significantly reduced bulk .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Gaps

- Bioactivity Data: Pharmacological profiles for the target compound and its analogs remain unreported in the provided sources.

- Industrial Relevance : The 3-fluorobenzoyl analog’s commercial availability underscores the feasibility of scaling such compounds, though the target’s p-bromo variant may face challenges in cost and regulatory approval .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing derivatives of 5H-1,3-dioxolo[4,5-b]carbazole with p-bromobenzoyl substituents?

Methodological Answer: Derivatives are synthesized via multi-step reactions:

Core Formation : React benzo[d][1,3]dioxol-5-yl precursors with tert-butyl pyrazoline intermediates under reflux in chloroform with triethylamine as a catalyst .

Substituent Introduction : Add p-bromobenzoyl groups via acid chloride coupling (e.g., 4-bromobenzoyl chloride) under inert conditions, followed by NaHCO₃ washing and ethanol recrystallization for purification .

Characterization : Confirm structures using / NMR, IR spectroscopy, and mass spectrometry (MS). For example, derivatives show characteristic peaks for OCH₂O (δ 5.93 ppm in NMR) and tert-butyl groups (δ 1.29 ppm) .

Q. Q2. How do electronic effects of substituents on the pyrazole ring influence anticonvulsant activity in carbazole derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Derivatives with nitro (e.g., Compound 5) or bromo (Compound 4) substituents exhibit enhanced anticonvulsant activity due to increased electrophilicity, improving receptor binding .

- Electron-Donating Groups (EDGs) : Methoxy or tert-butyl groups (e.g., Compound 12) reduce activity but improve solubility, enabling pharmacokinetic optimization .

- Experimental Validation : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to correlate substituent effects with seizure inhibition. For example, Compound 4 showed 70% MES inhibition at 100 mg/kg .

Q. Q3. How can conflicting NMR and MS data during characterization be resolved?

Methodological Answer:

- Discrepancy Analysis : If observed MS exceeds calculated mass (e.g., 470.34 vs. 470.1 for Compound 4), check for isotopic contributions (e.g., bromine’s doublet) or adduct formation .

- NMR Signal Splitting : Pyrazoline-H protons (δ 3.48–3.54 ppm) may split due to diastereotopic effects; use - COSY to confirm coupling .

- Resolution : Cross-validate with high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC) to eliminate ambiguities .

Mechanistic and Structural Questions

Q. Q4. What strategies optimize reaction yields for brominated derivatives (e.g., 4-bromobenzoyl analogs)?

Methodological Answer:

- Catalyst Screening : Use POCl₃ as a Lewis acid to enhance electrophilic substitution in bromination reactions (e.g., 90% yield for Compound 12) .

- Temperature Control : Reflux in ethanol at 80°C minimizes side reactions (e.g., dehalogenation) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .

Q. Q5. What in vivo models are suitable for evaluating the anticonvulsant profile of carbazole derivatives?

Methodological Answer:

- MES Model : Measures tonic-clonic seizure inhibition. Administer compounds at 30–100 mg/kg and monitor seizure latency .

- scPTZ Model : Assesses clonic seizure protection. ED₅₀ values < 50 mg/kg indicate high potency .

- Neurotoxicity Screening : Use rotorod tests to differentiate therapeutic and toxic doses (e.g., Compound 4: TD₅₀ = 250 mg/kg vs. ED₅₀ = 75 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.